(2-sulfamoyl-1H-indol-5-yl) acetate
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Overview
Description
(2-sulfamoyl-1H-indol-5-yl) acetate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-sulfamoyl-1H-indol-5-yl) acetate typically involves the introduction of a sulfamoyl group and an acetate group to the indole nucleus. One common method involves the reaction of indole derivatives with sulfamoyl chloride in the presence of a base, followed by acetylation using acetic anhydride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-sulfamoyl-1H-indol-5-yl) acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl or acetate groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-sulfamoyl-1H-indol-5-yl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
N-(2-(1H-indol-5-yl)butyl)-4-sulfamoyl-benzamide: A compound with a similar sulfamoyl group.
Indole-2-carboxylate derivatives: Compounds with similar indole nucleus and carboxylate group.
Uniqueness
(2-sulfamoyl-1H-indol-5-yl) acetate is unique due to the presence of both sulfamoyl and acetate groups, which confer specific chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other indole derivatives.
Properties
Molecular Formula |
C10H10N2O4S |
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Molecular Weight |
254.26 g/mol |
IUPAC Name |
(2-sulfamoyl-1H-indol-5-yl) acetate |
InChI |
InChI=1S/C10H10N2O4S/c1-6(13)16-8-2-3-9-7(4-8)5-10(12-9)17(11,14)15/h2-5,12H,1H3,(H2,11,14,15) |
InChI Key |
FKQHTNYYEVWPEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)NC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
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